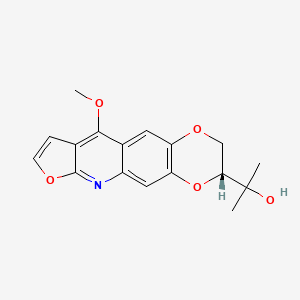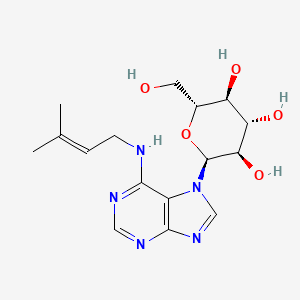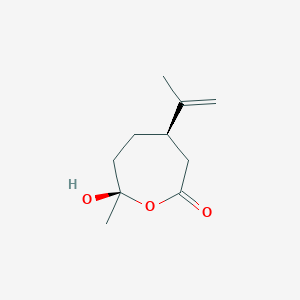
3-Oxo-3-ureidopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-3-ureidopropanoate is conjugate base of 3-oxo-3-ureidopropanoic acid. It is a conjugate base of a 3-oxo-3-ureidopropanoic acid.
Aplicaciones Científicas De Investigación
Synthetic Applications
- Synthesis of Complex Organic Compounds : A study demonstrates the use of 3-alkenoate as a masked synthon of 4-oxo-2-alkenoate, showing its utility in synthesizing complex organic molecules like pyrenophorin (Fujisawa, Takeuchi, & Sato, 1982). This highlights the role of similar compounds in facilitating challenging organic syntheses.
Biochemical and Pharmacological Research
- Enzyme Inhibition Studies : 3-Oxo compounds, such as 2-oxo-3-pentynoate, have been synthesized and tested as enzyme inhibitors. For example, one study explored its use as an inhibitor of 4-oxalocrotonate tautomerase, showing its potential for mechanistic studies and as a ligand in enzyme complexes (Johnson et al., 1997).
Coordination Chemistry and Material Science
- Functionalization of Metal-Oxo Groups : Research into the functionalization of metal-oxo groups, such as those in the uranyl ion, provides insights into their interactions and reactivity. This has implications for understanding environmental contaminants and designing novel materials (Fortier & Hayton, 2010).
Environmental Chemistry
- Studying Environmental Contaminants : The chemistry of uranyl oxo ligands, often involving 3-oxo groups, is crucial for understanding the behavior of environmental contaminants like uranium (Arnold et al., 2010).
Organic Chemistry Methodology
- Innovative Synthesis Methods : The novel synthesis of L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic Acid, utilizing 3-oxo compounds, showcases innovative methods in organic chemistry, potentially applicable in various fields (Su Wei-ke, 2008).
Catalysis
- Catalytic Applications : Studies on palladium(II) complexes of 3-oxo-1,3-diphosphapropenes highlight the role of 3-oxo groups in catalysis, particularly in cross-coupling reactions (Nishide et al., 2005).
Reactivity and Mechanistic Insights
- Understanding Metal-Oxo Reactivity : Research focusing on metal-oxo complexes and their reactivity is crucial for insights into oxygen activation and O-O bond formation, relevant in both biological systems and synthetic applications (Betley et al., 2008).
Propiedades
Fórmula molecular |
C4H5N2O4- |
|---|---|
Peso molecular |
145.09 g/mol |
Nombre IUPAC |
3-(carbamoylamino)-3-oxopropanoate |
InChI |
InChI=1S/C4H6N2O4/c5-4(10)6-2(7)1-3(8)9/h1H2,(H,8,9)(H3,5,6,7,10)/p-1 |
Clave InChI |
UCUUMUFWVSUBOL-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)NC(=O)N)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
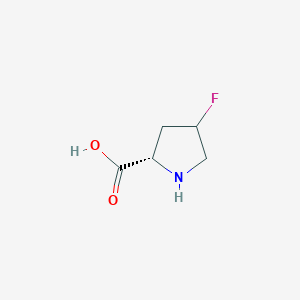
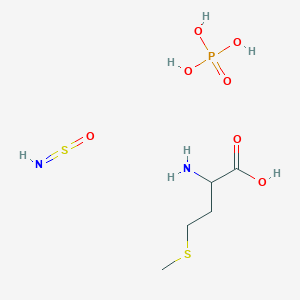
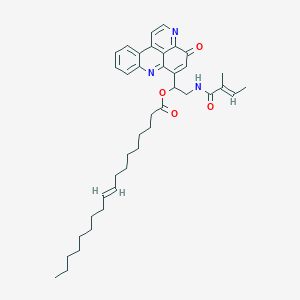

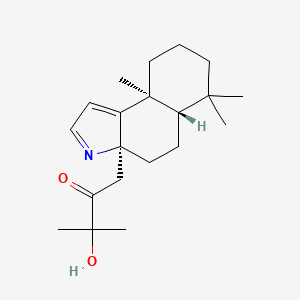
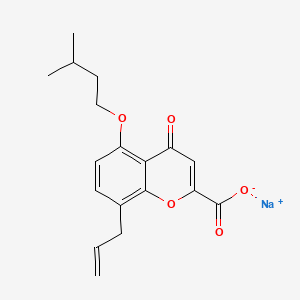


![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)
